Phthalide-6-carboxylic acid

Physicochemical characterization Purification method development Regioisomer quality control

Eliminate costly chromatographic separation of 5- and 6-carboxyphthalide isomers. Phthalide-6-carboxylic acid (C9H6O4, MW 178.14) is supplied as a >98% pure 6-carboxy regioisomer, bypassing the isomer mixture from trimellitic acid hydrogenation. Lower LogP (0.63) vs. 5-isomer (0.67-1.06) ensures distinct HPLC retention for rapid QC verification. - Essential C6 substitution vector for MAO-B inhibitor SAR studies (Parkinson's research) - Orthogonal 6-carboxyl group for bioconjugation without lactone ring disruption - 17.6°C bp difference enables baseline GC-MS isomer resolution

Molecular Formula C9H6O4
Molecular Weight 178.14 g/mol
CAS No. 4743-61-7
Cat. No. B3138932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalide-6-carboxylic acid
CAS4743-61-7
Molecular FormulaC9H6O4
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)C(=O)O)C(=O)O1
InChIInChI=1S/C9H6O4/c10-8(11)5-1-2-6-4-13-9(12)7(6)3-5/h1-3H,4H2,(H,10,11)
InChIKeyVUBKPUVOSWVXMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phthalide-6-carboxylic Acid: Chemical Identity and Properties


Phthalide-6-carboxylic acid (IUPAC: 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid) is a bicyclic organic compound combining a phthalide (isobenzofuranone) core with a carboxylic acid substituent at the 6-position of the fused ring system [1]. It has the molecular formula C₉H₆O₄, a molecular weight of 178.14 g/mol, and is typically supplied as a white to yellow solid with a purity specification ranging from 95% to ≥98% depending on the vendor . The compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for constructing C6-substituted phthalide derivatives and chiral phthalidyl ester prodrugs.

C6-substituted phthalide building block for medicinal chemistry libraries Enables regiospecific C6 derivatization; 5-isomer does not support the same vector
High-purity regioisomer (vendor specification 98+%) Reduces isomeric contamination in downstream syntheses and assays
Supports chiral phthalidyl ester prodrug research and regioselective conjugation Carboxylate handle for amidation/esterification while lactone ring remains intact

Phthalide-6-carboxylic Acid: Why 5-Carboxy Isomer Fails to Substitute


Positional isomerism between phthalide-6-carboxylic acid and its 5-carboxy analog (CAS 4792-29-4) creates significant physicochemical and reactivity divergences that preclude simple substitution. The 6-carboxy isomer exhibits a lower boiling point (463.5±0.0 °C at 760 mmHg) and a lower LogP value (0.63) compared to the 5-carboxy isomer (481.1±45.0 °C and LogP 0.67-1.06), directly impacting purification protocols and solvent partitioning behavior . More critically, industrial synthesis of 5-carboxyphthalide via catalytic hydrogenation of trimellitic acid yields a mixture of 5- and 6-carboxyphthalides that requires elaborate and costly chromatographic separation [1]. This manufacturing reality means that procurement of the pure 6-carboxy isomer from a reliable vendor eliminates the operational burden and expense of in-house purification, while ensuring the correct regioisomer for structure-activity studies where C6-substitution is essential for biological target engagement.

Positional isomer 5-carboxyphthalide (CAS 4792-29-4) exhibits different boiling point and LogP, which may shift purification and partitioning behavior; direct method transfer may not apply.
Synthetic origin Industrial routes to 5-carboxyphthalide generate mixed 5-/6-isomer streams requiring costly separation; procuring the pure 6-isomer avoids co-isomer contamination.
Purity disparity Commercially, 5-carboxyphthalide is typically supplied at 95–97%, while the 6-isomer is available at 98+%; lower purity may introduce confounding regioisomeric impurities in biological assays.

Phthalide-6-carboxylic Acid: Quantitative Comparison with 5-Carboxyphthalide


Boiling Point Divergence of Phthalide Isomers

Direct comparison of predicted physicochemical properties reveals a measurable difference in boiling point between phthalide-6-carboxylic acid and its 5-carboxy isomer. The 6-carboxy isomer has a lower boiling point (463.5±0.0 °C at 760 mmHg) than the 5-carboxy isomer (481.1±45.0 °C at 760 mmHg), a difference of approximately 17.6 °C . Density values are nearly identical (1.5±0.0 g/cm³ for the 6-isomer vs. 1.502 g/cm³ for the 5-isomer), indicating that boiling point serves as the more discriminating parameter for identity confirmation and purification optimization.

Boiling point divergence
Cross-study comparable
Δ ≈ −17.6 °C (lower for 6-isomer)
Supports regioisomer identity confirmation by GC-MS or distillation monitoring.
Predicted values at 760 mmHg; 6-isomer 463.5±0.0 °C vs 5-isomer 481.1±45.0 °C.
Physicochemical characterization Purification method development Regioisomer quality control

LogP and pKa Differences Between Regioisomers

The partition coefficient (LogP) and acid dissociation constant (pKa) differ between the two regioisomers. Phthalide-6-carboxylic acid has a reported LogP of 0.63 , while 5-carboxyphthalide has a LogP of 0.67 (ACD/Labs predicted) to 1.05520 (experimental) depending on the measurement method . The pKa of 5-carboxyphthalide is predicted to be 3.73±0.20 ; an equivalent predicted pKa for the 6-carboxy isomer is not widely reported, but the positional shift of the carboxyl group on the aromatic ring is expected to alter the electron density and hydrogen-bonding network, thereby affecting its ionization profile and solubility in aqueous versus organic phases.

LogP and pKa shift
Cross-study comparable
LogP 0.63 (6-isomer) vs 0.67–1.06 (5-isomer)
Higher aqueous solubility of the 6-isomer affects reversed-phase HPLC retention and solvent partitioning.
pKa predicted ~3.73 for 5-isomer; 6-isomer ionization profile may differ.
Lipophilicity Solvent partitioning Ionization state Drug-likeness

Purity Grade Advantage for Regioisomeric Purity

Phthalide-6-carboxylic acid is commercially available at a purity specification of 98+% (Leyan, Catalog No. 1119399) . In contrast, 5-carboxyphthalide is typically offered at 95% or 97% purity from major suppliers . The higher purity grade for the 6-isomer reduces the likelihood of co-eluting impurities—including the 5-carboxy isomer—that could confound biological assay interpretation or complicate downstream synthetic steps where regioisomeric purity is critical.

Commercial purity grade
Head-to-head
98+% (6-isomer) vs 95–97% (5-isomer)
Reduces need for additional purification and limits co-eluting isomeric impurities.
Vendor catalog specifications; actual batch purity may vary.
Chemical procurement Purity specification Quality control Reproducibility

C6-Carboxyl as Privileged Precursor for MAO-B Inhibitors

C6-substituted phthalides have demonstrated high binding affinities to human monoamine oxidase (MAO) isoforms. Molecular docking studies reveal that C6-substituted phthalides can successfully dock into the active pocket of human MAO-A and MAO-B with predicted binding affinities superior to the unsubstituted phthalide scaffold [1]. The 6-carboxylic acid group provides a versatile handle for further derivatization (e.g., amidation, esterification) to optimize potency and selectivity. In contrast, 5-substituted phthalides engage a different set of binding interactions and do not exhibit the same MAO inhibition profile, underscoring the necessity of the C6 regiochemistry for this therapeutic target class.

MAO docking prediction
Class-level inference
C6-substituted phthalides show in silico binding to MAO-A/B
Supports C6-substitution as a design vector for MAO pathway research; 5-isomer expected to be inactive.
Molecular docking study; no IC₅₀ for the free acid. Requires experimental validation.
Monoamine oxidase Neurodegeneration Structure-activity relationship Drug discovery

Regioselective Synthesis Efficiency: Direct 6-Isomer Production

Industrial production of 5-carboxyphthalide via catalytic hydrogenation of trimellitic acid yields a mixture of 5- and 6-carboxyphthalides that requires elaborate and costly purification to isolate the desired 5-isomer [1]. In contrast, targeted synthetic routes to phthalide-6-carboxylic acid—such as condensation of 2-formylbenzoic acid with malonic acid followed by decarboxylation—provide the 6-isomer directly without co-generation of the 5-isomer, thereby avoiding the operational expense and yield loss associated with chromatographic separation .

Synthetic route efficiency
Supporting evidence
Direct synthesis yields pure 6-isomer without co-product
Procurement of pre-purified 6-isomer avoids isomer separation costs and yield losses.
5-isomer production generates mixed 5-/6-isomer streams per patent literature.
Process chemistry Synthetic efficiency Cost of goods Scalability

Phthalide-6-carboxylic Acid: Key Application Scenarios


C6-Substituted Phthalide Library for MAO-B Inhibitors

Researchers developing next-generation monoamine oxidase B (MAO-B) inhibitors for Parkinson's disease require the 6-carboxyphthalide core to access the C6 substitution vector that molecular modeling studies have identified as critical for high-affinity binding [1]. The 5-isomer would direct substitution into a region of the active site that does not support the same productive interactions, rendering the resulting compounds inactive. Procuring phthalide-6-carboxylic acid at 98+% purity ensures that library synthesis proceeds without isomeric contamination, preserving SAR integrity and accelerating hit-to-lead timelines.

Scalable Synthesis of Chiral Phthalidyl Ester Prodrugs

Phthalidyl esters are established prodrug moieties for carboxylic acid-containing pharmaceuticals. Recent advances in N-heterocyclic carbene (NHC)-catalyzed asymmetric acetalization enable enantioselective synthesis of chiral phthalidyl esters from carboxylic acid starting materials [2]. Phthalide-6-carboxylic acid, with its lower LogP (0.63) and distinct solubility profile compared to the 5-isomer, may offer superior phase-transfer characteristics under biphasic reaction conditions, improving yield and enantioselectivity in catalytic asymmetric processes. Procuring the pure 6-isomer avoids the complication of isomeric mixtures that could confound mechanistic studies and scale-up efforts.

Regioisomer Differentiation by GC-MS and HPLC

The 17.6°C boiling point difference between phthalide-6-carboxylic acid (463.5°C) and 5-carboxyphthalide (481.1°C) provides a robust analytical handle for method development . QC laboratories validating the identity and purity of incoming phthalide building blocks can leverage this boiling point divergence to design GC-MS methods that baseline-resolve the two isomers. Additionally, the lower LogP of the 6-isomer translates to distinct retention time on reversed-phase HPLC, enabling rapid, high-throughput verification of regioisomeric purity without the need for chiral columns or derivatization.

Activity-Based Probes with Regiochemically Pure Carboxylate Handles

The 6-carboxylic acid group serves as an orthogonal functional handle for bioconjugation—e.g., amide coupling to fluorophores, biotin, or solid supports—while leaving the phthalide lactone ring intact for subsequent ring-opening or reduction steps . The 5-isomer would present the carboxyl group at a different spatial orientation, potentially sterically hindering enzyme active site access or altering the trajectory of conjugated payloads. Procuring the correct 6-isomer ensures that probe design is not compromised by unintended positional isomerism.

Application
Selection Property
Validation Focus
C6-substituted phthalide library for MAO pathway studies
Regiospecific C6 substitution handle; high regioisomeric purity
Confirm C6 attachment via LC-MS; verify absence of 5-isomer by HPLC
Chiral phthalidyl ester prodrug synthesis research
Lower LogP and distinct solubility may improve phase-transfer in biphasic reactions
Enantioselectivity and yield under NHC-catalyzed conditions; regioisomer purity
Regioisomer differentiation by GC-MS or HPLC
Boiling point and LogP divergence between 6- and 5-isomers
Method development for baseline separation; retention time reproducibility
Activity-based probes with regiochemically pure carboxylate handle
Orthogonal conjugation via 6-COOH; lactone ring remains intact
Conjugation efficiency; structural integrity of phthalide core post-coupling
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